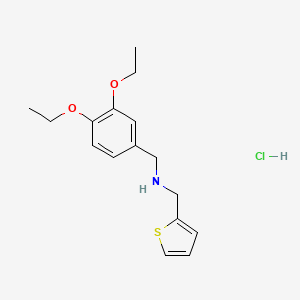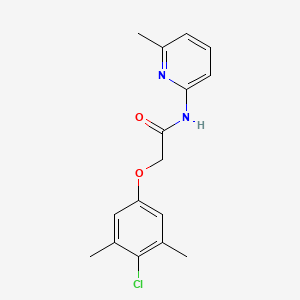![molecular formula C18H20N4O2S2 B5538453 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound belongs to a class of 1,3,4-oxadiazoles, which are known for their significant biological activities. This class of compounds has attracted considerable interest in various fields of chemistry and pharmacology.
Synthesis Analysis
- These compounds are typically synthesized through a series of steps involving the reaction of specific chlorides with carboxylates or carbohydrazides, leading to the formation of the desired oxadiazole compounds. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions (Khalid et al., 2016).
Molecular Structure Analysis
- The molecular structure of these compounds often includes disordered rings and exhibits specific dihedral angles and conformations, as observed in crystallographic studies. For instance, the crystal structure of a related 1,3,4-oxadiazole derivative showed rotationally disordered thiophene rings and V-shaped conformations (Al-Omary et al., 2015).
Chemical Reactions and Properties
- The chemical reactions involved in the synthesis of 1,3,4-oxadiazole compounds can vary depending on the desired end products. These reactions often involve steps like condensation, cyclization, and treatment with specific reagents.
Physical Properties Analysis
- The physical properties of these compounds, such as crystal system, space group, and unit cell parameters, are typically determined through X-ray diffraction studies. For example, a study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provided detailed insights into its physical properties (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential biological activities, are explored through various studies. For example, some 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial activities (Krolenko et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Research has demonstrated the synthesis of oxadiazole derivatives, including processes that could be relevant for compounds with similar structures to "4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine." These compounds showed moderate to significant antimicrobial activities against various strains of bacteria and fungi. This suggests the potential for these compounds to be developed into antimicrobial agents (Khalid et al., 2016).
Anticancer Properties : Some derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activities. These compounds, particularly when coupled with piperidine or pyrrolidine rings, have shown promising results against various cancer cell lines, indicating the potential of such compounds for anticancer therapy. The research highlights the importance of structural features, such as the oxadiazole ring and substituents, in determining the biological activity of these compounds (Caneschi et al., 2019).
Anti-Arrhythmic and Antiangiogenic Effects : Further studies have explored the synthesis of piperidine-based derivatives, including those with 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole moieties. These compounds exhibited significant anti-arrhythmic activity in preclinical models, suggesting potential therapeutic applications in cardiovascular diseases. Additionally, novel thioxothiazolidin-4-one derivatives, including those with oxadiazol and piperazine moieties, have demonstrated anticancer and antiangiogenic effects in vivo, offering a promising avenue for the development of new anticancer therapies (Abdel‐Aziz et al., 2009; Chandrappa et al., 2010).
Eigenschaften
IUPAC Name |
[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-11(2)15-20-16(24-21-15)12-5-7-22(8-6-12)18(23)13-10-26-17(19-13)14-4-3-9-25-14/h3-4,9-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYCMGQCBSCKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)



![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)
![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)